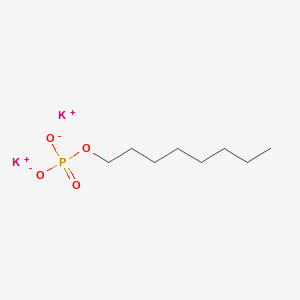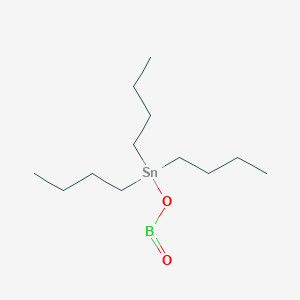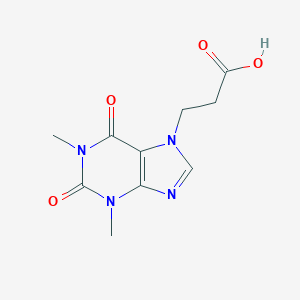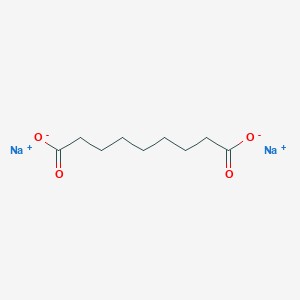
5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is part of the benzoxazolinone family, which is characterized by a benzene ring fused with an oxazolinone moiety. The presence of the chloro and hydroxymethyl groups at specific positions on the benzene ring enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one typically involves the reaction of 5-chloro-2-aminophenol with formaldehyde under acidic conditions. This reaction forms the intermediate 5-chloro-2-hydroxybenzylamine, which then undergoes cyclization to yield the desired benzoxazolinone derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 5-chloro-3-carboxybenzoxazolinone.
Reduction: Formation of 5-chloro-3-aminomethylbenzoxazolinone.
Substitution: Formation of various substituted benzoxazolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its muscle relaxant properties.
Wirkmechanismus
The mechanism of action of 5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by inhibiting certain enzymes or receptors. For instance, its muscle relaxant properties are attributed to its action on the central nervous system, where it inhibits multisynaptic reflex arcs involved in muscle spasm .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorzoxazone: A muscle relaxant with a similar benzoxazolinone structure but without the hydroxymethyl group.
5-Chloro-2-aminophenol: A precursor in the synthesis of 5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one.
2-Benzoxazolinone: The parent compound without the chloro and hydroxymethyl substitutions
Uniqueness
This compound is unique due to the presence of both chloro and hydroxymethyl groups, which enhance its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
17929-34-9 |
|---|---|
Molekularformel |
C8H6ClNO3 |
Molekulargewicht |
199.59 g/mol |
IUPAC-Name |
5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H6ClNO3/c9-5-1-2-7-6(3-5)10(4-11)8(12)13-7/h1-3,11H,4H2 |
InChI-Schlüssel |
FSCPTWHCVYVMGT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)O2)CO |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)O2)CO |
Key on ui other cas no. |
17929-34-9 |
Synonyme |
5-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)







![4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide](/img/structure/B97979.png)





